AC-GLU-PNA

Description

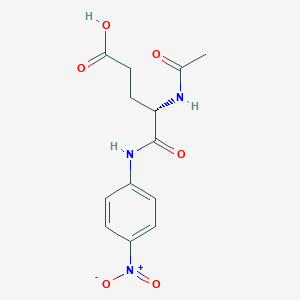

The compound "AC-GLU-PNA" (acetyl-glutamyl-p-nitroaniline) is a synthetic peptide substrate commonly used in enzymatic assays to study protease activity, particularly for glutamyl endopeptidases. Its structure combines a glutamyl residue acetylated at the N-terminus and linked to p-nitroaniline (PNA), a chromogenic group that releases a yellow-colored product upon cleavage. This design allows for spectrophotometric detection of enzymatic activity at 405 nm, making it a critical tool in biochemical and pharmaceutical research.

Propriétés

IUPAC Name |

(4S)-4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O6/c1-8(17)14-11(6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTVKGSMFQVLAM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428614 | |

| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41149-11-5 | |

| Record name | N~2~-Acetyl-N-(4-nitrophenyl)-L-alpha-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-GLU-PNA typically involves multiple steps. One common method starts with the protection of the amino group of an amino acid, followed by the introduction of the nitroanilino group through electrophilic aromatic substitution. The acetamido group is then introduced via acetylation. The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

AC-GLU-PNA undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form aniline derivatives.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products

The major products formed from these reactions include various aniline derivatives, substituted acetamides, and other functionalized organic compounds .

Applications De Recherche Scientifique

Chemistry

In chemistry, AC-GLU-PNA is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors and polymer additives .

Mécanisme D'action

The mechanism of action of AC-GLU-PNA involves its interaction with specific molecular targets. The nitroanilino group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamido group can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

While the provided evidence lacks explicit data on "AC-GLU-PNA," insights from related biochemical studies and methodological guidelines can inform a hypothetical comparison framework. Below is a structured analysis based on analogous compounds and research practices:

Structural and Functional Analogues

- Substrate Specificity : Compounds like "Bz-Phe-Val-Arg-PNA" (used for trypsin assays) share the PNA chromophore but differ in peptide sequences, affecting enzyme binding and cleavage efficiency .

- Chromogenic vs. Fluorogenic Probes : Unlike fluorogenic substrates (e.g., AMC-based compounds), PNA derivatives like "this compound" prioritize cost-effectiveness and simplicity over sensitivity .

Performance Metrics

Methodological Considerations

The absence of direct data on "this compound" underscores the importance of adhering to analytical chemistry standards when comparing such compounds. Key guidelines include:

- Experimental Reproducibility : Detailed documentation of synthesis, purification, and characterization (e.g., HPLC purity ≥95%) is mandatory for publication .

- Data Presentation : Tables and figures must avoid redundancy and comply with journal-specific formatting (e.g., ACS guidelines for chemical structures and spectral data) .

- Hazard Reporting : Risks associated with nitroaniline derivatives (e.g., toxicity) should be explicitly stated .

Activité Biologique

AC-GLU-PNA (this compound) is a synthetic peptide substrate utilized primarily in biochemical assays to study the activity of caspases, particularly caspase-3 and caspase-7. This compound is significant in the context of apoptosis research and has implications in various diseases, including neurodegenerative disorders and cancer. The following sections will detail its biological activity, mechanisms of action, experimental findings, and relevant case studies.

This compound is a peptide that contains a glutamic acid residue linked to a para-nitroaniline (pNA) chromophore. The structure can be represented as follows:

The pNA component serves as a chromogenic indicator that releases upon hydrolysis by caspases, allowing for the quantification of enzyme activity. The cleavage of the peptide bond between glutamic acid and pNA results in the release of pNA, which can be measured spectrophotometrically at a wavelength of 405 nm.

2.1 Enzymatic Activity

This compound has been extensively studied for its role as a substrate for caspase enzymes. Research indicates that it exhibits optimal activity at a pH around 8.0, making it suitable for various biochemical assays involving caspases under physiological conditions . The hydrolysis of this compound by caspases facilitates the understanding of apoptotic pathways and the identification of potential inhibitors or activators of these enzymes.

2.2 Case Studies and Experimental Findings

A series of experiments have demonstrated the effectiveness of this compound in monitoring caspase activity:

- Caspase Activity Monitoring : In a study evaluating the activity of caspase-3 using this compound, researchers found that the substrate effectively measured caspase activity in cell lysates from apoptotic cells, indicating its utility in apoptosis research .

- Inhibition Studies : The compound has also been used to identify inhibitors of caspases. For instance, small molecule inhibitors were tested against this compound to assess their effects on caspase activity, revealing potential therapeutic candidates for diseases characterized by excessive apoptosis .

3. Data Tables

The following table summarizes key findings related to the enzymatic activity of this compound:

| Parameter | Value |

|---|---|

| Optimal pH | 8.0 |

| Wavelength for detection | 405 nm |

| Substrate specificity | Caspase-3 and -7 |

| Release upon cleavage | pNA (chromophore) |

4. Conclusion

This compound serves as a vital tool in biochemical research focused on apoptosis and caspase activity. Its ability to provide quantitative measurements through chromogenic release makes it invaluable for both basic research and potential therapeutic applications.

5. Future Directions

Further studies are encouraged to explore:

- The development of modified substrates to enhance specificity for different caspases.

- Investigating the role of this compound in complex biological systems, such as live-cell imaging.

- Evaluating its potential as a diagnostic tool in clinical settings for diseases associated with dysregulated apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.